(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine
Description
(1-Cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine: is a complex organic compound belonging to the class of heterocyclic aromatic compounds. It features a benzo[d]imidazole core with a cyclopropyl group at the 1-position and a methyl group at the 2-position, along with an amine group at the 5-position
Properties
IUPAC Name |
(1-cyclopropyl-2-methylbenzimidazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-14-11-6-9(7-13)2-5-12(11)15(8)10-3-4-10/h2,5-6,10H,3-4,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJGVXICSQVKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CC3)C=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The cyclopropyl group can be introduced through subsequent functional group transformations, such as cyclopropanation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield, often employing catalysts to enhance the reaction rates.
Chemical Reactions Analysis
(1-Cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine: can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amide.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Halogenation reactions often use bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitro derivatives, amides.
Reduction: Amines, reduced benzene derivatives.
Substitution: Halogenated benzo[d]imidazoles, alkylated derivatives.
Scientific Research Applications
(1-Cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine: has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound's unique structure makes it valuable in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which (1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
(1-Cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine: is structurally similar to other benzo[d]imidazole derivatives, such as 1-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine and cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine . its unique combination of substituents provides distinct chemical and biological properties, making it a valuable compound in various applications.
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Biological Activity
(1-Cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
The compound's chemical structure is represented as follows:
- IUPAC Name : (1-cyclopropyl-2-methylbenzimidazol-5-yl)methanamine dihydrochloride
- Molecular Formula : C₁₂H₁₇Cl₂N₃
- Molecular Weight : 274.19 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may modulate these targets, leading to alterations in cellular processes that underpin its therapeutic effects .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values that indicate strong antibacterial properties. For example, it was effective against both Gram-positive and Gram-negative bacteria, with reported MIC values ranging from 0.0048 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0098 |
| Candida albicans | 0.039 |
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies indicated that it could inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. Notably, it exhibited selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic index.
Case Studies
A recent case study evaluated the effects of this compound in a mouse model of cancer. The treatment group showed a significant reduction in tumor size compared to the control group, alongside improved survival rates. Histological analysis revealed decreased cellular proliferation and increased apoptosis in tumor tissues treated with the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
